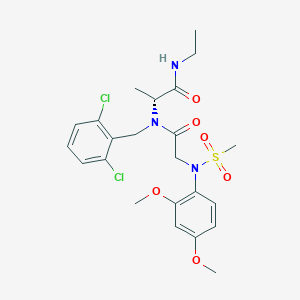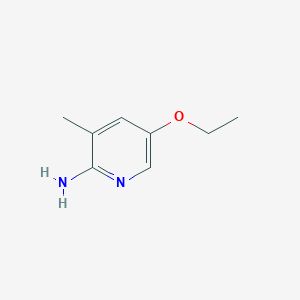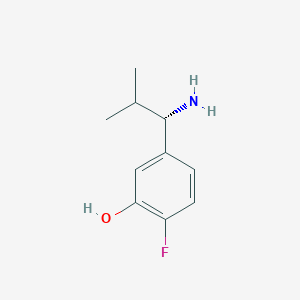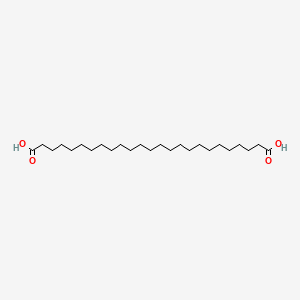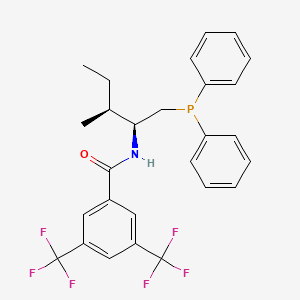
N-((2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-yl)-3,5-bis(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-yl)-3,5-bis(trifluoromethyl)benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a diphenylphosphanyl group, a methylpentan-2-yl moiety, and a benzamide core substituted with trifluoromethyl groups. Its intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-yl)-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired quality and quantity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-((2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-yl)-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted benzamides .
Applications De Recherche Scientifique
N-((2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-yl)-3,5-bis(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-((2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-yl)-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The diphenylphosphanyl group can coordinate with metal ions, influencing catalytic activity. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, affecting its interaction with biological membranes and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other phosphine ligands and benzamide derivatives with trifluoromethyl substitutions. Examples include:
- N-((2S,3S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide
- N-((2S,3S)-1-(Diphenylphosphanyl)-3-methylhexan-2-yl)-3,5-bis(trifluoromethyl)benzamide .
Uniqueness
The uniqueness of N-((2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-yl)-3,5-bis(trifluoromethyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a versatile ligand and its potential therapeutic applications make it a valuable compound in scientific research .
Propriétés
IUPAC Name |
N-[(2S,3S)-1-diphenylphosphanyl-3-methylpentan-2-yl]-3,5-bis(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26F6NOP/c1-3-18(2)24(17-36(22-10-6-4-7-11-22)23-12-8-5-9-13-23)34-25(35)19-14-20(26(28,29)30)16-21(15-19)27(31,32)33/h4-16,18,24H,3,17H2,1-2H3,(H,34,35)/t18-,24+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFFZXZEJNVVMN-MHECFPHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26F6NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
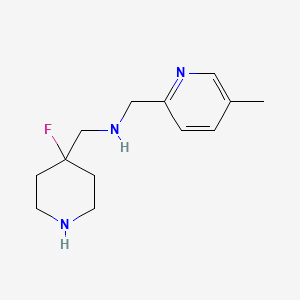
![5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15220077.png)
![(S)-3-Amino-2-((4'-fluoro-[1,1'-biphenyl]-2-yl)methyl)propanoic acid hydrochloride](/img/structure/B15220084.png)
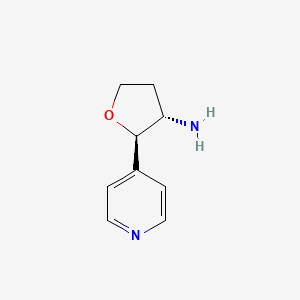
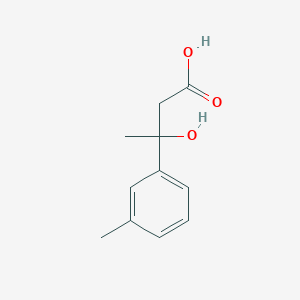

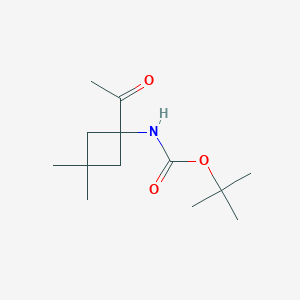
![1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15220109.png)
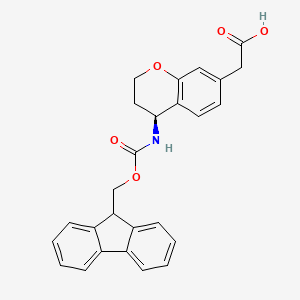
![1-{2-[(Butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B15220136.png)
